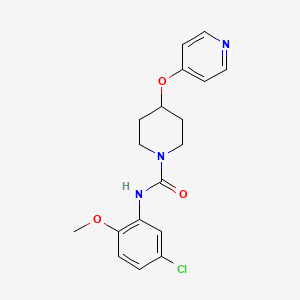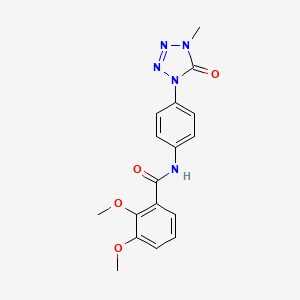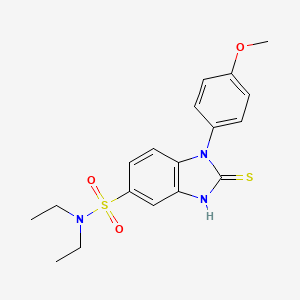
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in nociceptive neurons and plays a key role in pain sensation. JNJ-1930942 has been extensively studied for its potential use as a therapeutic agent for the treatment of pain.
Aplicaciones Científicas De Investigación
Chemical Modification and Pharmacological Profiles
Analogs of Urea-based TRPV1 Antagonists
Research on BCTC, a urea-based TRPV1 antagonist, led to the development of novel analogs with improved pharmacological profiles, indicating the potential for "N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide" in pain management and receptor modulation studies (Nie et al., 2020).
Serotonin Receptor Antagonists
Compounds like WAY-100635 have been evaluated for their effects on serotonin-containing neurons, suggesting a research application for "this compound" in studying serotonin receptors and their role in various neurological conditions (Craven et al., 1994).
Molecular Interaction and Inhibition
CB1 Cannabinoid Receptor Interaction
Studies on compounds like SR141716 have explored molecular interactions with CB1 cannabinoid receptors, offering insights into potential applications of "this compound" in the development of receptor antagonists for therapeutic purposes (Shim et al., 2002).
Radioligand Development for PET Imaging
PET Imaging of Serotonin Receptors
The development of radiolabeled ligands for PET imaging, such as [18F]Mefway, highlights potential applications of "this compound" in creating imaging agents for studying receptor distributions in various diseases (Choi et al., 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-24-17-3-2-13(19)12-16(17)21-18(23)22-10-6-15(7-11-22)25-14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPURRVMXGBELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664614.png)

![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

![4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2664620.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)


![2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2664628.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2664632.png)
